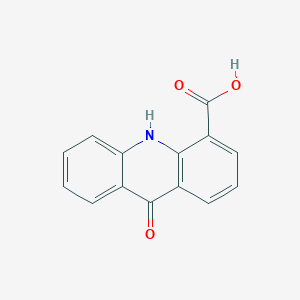

4-Carboxy-9-acridanone

Overview

Description

Acridone-4-carboxylic acid is a derivative of acridone, a compound known for its broad spectrum of biological activities. This compound is characterized by a carboxyl group attached to the fourth position of the acridone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridone-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of anthranilic acids, which are prepared from the Ullmann condensation of 2,4-dichlorobenzoic acid with various anthranilic acids . Another method includes the radical reaction of quinones .

Industrial Production Methods: Industrial production of acridone-4-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The Ullmann condensation is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Acridone-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert acridone-4-carboxylic acid into its corresponding amino derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the carboxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Tin and hydrochloric acid or hydrogen over Raney nickel are typically used for reduction reactions.

Substitution: Nucleophilic substitution often involves reagents like thionyl chloride for converting carboxylic acids into acid chlorides.

Major Products: The major products formed from these reactions include various acridone derivatives, such as amino acridones and substituted acridones .

Scientific Research Applications

Antiviral Properties

One of the most notable applications of 4-carboxy-9-acridanone is its role as an antiviral agent. Research indicates that derivatives of this compound exhibit significant activity against viral infections, particularly as RNA replication inhibitors. This mechanism is particularly relevant in the context of diseases such as Hepatitis C .

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Several derivatives have shown efficacy against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (WRL-68) cancer cells. In vitro studies have demonstrated moderate to potent cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

Case Study:

A recent study evaluated N10-substituted acridone derivatives for their anti-cancer activity targeting AKT kinase. Among these, specific compounds demonstrated promising results with IC50 values below 6 μM against breast cancer cell lines .

Fluorescent Properties

This compound exhibits unique fluorescent properties that enable it to differentiate between live and dead cells. This characteristic is attributed to its permeability; live cells are less permeable to the compound compared to dead cells, resulting in a stronger fluorescent signal from dead cells . This application is particularly useful in cell viability assays.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its fluorescent properties. Its ability to produce vibrant colors makes it valuable in materials science .

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Acridone-10-yl acetic acid | Acridone derivative | Antiviral properties |

| N-(2-(dimethylamino)ethyl)acridine-4-carboxamide | Acridine derivative | Antitumor activity |

| Triazoloacridone (C-1305) | Acridone derivative | Significant anticancer properties |

Mechanism of Action

The mechanism of action of acridone-4-carboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription processes, making it an effective RNA replication inhibitor . The compound also inhibits topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Acridone-10-yl acetic acid: Known for its antiviral properties.

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits antitumor activity.

Triazoloacridone (C-1305): Another derivative with significant anticancer properties.

Uniqueness: Acridone-4-carboxylic acid stands out due to its specific ability to inhibit RNA replication, making it a valuable compound in antiviral research . Its unique planar ring structure allows for effective DNA intercalation, which is a key feature in its mechanism of action .

Biological Activity

4-Carboxy-9-acridanone, also known as acridone-4-carboxylic acid, is a derivative of acridone characterized by a carboxyl group at the fourth position of the acridone ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Chemical Formula : C_14H_9NO_2

- Molecular Weight : 227.23 g/mol

- CAS Number : 24782-64-7

The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is a key mechanism for its biological activity.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly as an RNA replication inhibitor. It has been studied for its effects on various viruses, including the Hepatitis C virus. The mechanism involves binding to viral RNA and inhibiting its replication process.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound and its derivatives. For example:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer)

- Notable Findings : Certain derivatives have shown IC50 values as low as 4.72 μM against MCF-7 cells and 5.53 μM against MDA-MB-231 cells, indicating potent cytotoxic effects.

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 4.72 | AKT inhibition |

| This compound | MDA-MB-231 | 5.53 | AKT inhibition |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Its efficacy against various pathogens has been documented in several studies.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, research has indicated that this compound may possess anti-inflammatory effects, contributing to its potential therapeutic applications.

The primary mechanism of action for this compound involves:

- DNA Intercalation : The compound intercalates between DNA base pairs, leading to disruption of DNA replication and transcription.

- Inhibition of Key Kinases : It has been shown to inhibit AKT kinase activity, which is crucial in cancer cell proliferation.

- Fluorescent Properties : The compound's ability to differentiate between live and dead cells through fluorescence is being explored for imaging applications in biological research.

Case Study 1: Antiviral Efficacy Against Hepatitis C Virus

A study demonstrated that derivatives of this compound could effectively inhibit the replication of the Hepatitis C virus in vitro. The results indicated a dose-dependent response with significant reductions in viral load observed at higher concentrations.

Case Study 2: Anticancer Activity in Breast Cancer Models

In a comparative study involving various acridone derivatives, this compound exhibited superior activity against breast cancer cell lines compared to other tested compounds. Molecular docking studies confirmed strong binding affinity to the active site of AKT kinase, reinforcing its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Carboxy-9-acridanone, and how can purity be validated?

- Methodology : Begin by searching SciFinder or Reaxys to confirm synthetic precedents and compare reported methods (e.g., acridanone derivatization via carboxylation). Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to verify purity, ensuring alignment with literature-reported spectral data . Document reaction conditions (solvents, catalysts) and characterize intermediates using mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Prioritize Fourier-transform infrared spectroscopy (FT-IR) to confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) and UV-Vis spectroscopy to assess π-π* transitions in the acridanone core. Cross-validate with ¹H/¹³C NMR for structural elucidation and X-ray crystallography for absolute configuration (if crystalline) .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodology : Use databases like PubMed, Reaxys, and Chemotion to identify primary sources. Filter results by relevance (e.g., synthetic protocols, photochemical properties) and assess data quality by cross-referencing peer-reviewed journals. Track citations in recent reviews to identify emerging applications .

Q. What storage conditions ensure this compound’s stability?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Monitor stability via periodic HPLC analysis and compare degradation profiles with initial purity data .

Advanced Research Questions

Q. How can mechanistic insights into this compound’s chemiluminescence be experimentally derived?

- Methodology : Design pH-dependent studies (pH 7–10) to monitor chemiluminescence (CL) intensity, referencing acridanone derivatives’ dioxetanone intermediate formation . Use stopped-flow spectroscopy to capture transient species and density functional theory (DFT) calculations to model electronic transitions. Validate with comparative studies on electron-donating substituents .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Methodology : Replicate conflicting studies under standardized conditions (e.g., dose, model organisms). Perform meta-analyses to identify variables (e.g., solvent polarity, assay type) influencing bioactivity. Consult domain experts via academic forums to refine hypotheses .

Q. How can computational models predict this compound’s reactivity in novel applications?

- Methodology : Employ molecular docking to screen binding affinities with target proteins (e.g., Schistosoma enzymes) . Optimize force fields using experimental data (e.g., reaction kinetics from CL studies) . Validate predictions with in vitro assays and iterative refinement .

Q. What experimental designs evaluate this compound’s biological activity while ensuring reproducibility?

- Methodology : Adopt OECD guidelines for in vivo testing (e.g., murine models for parasitic infections) . Include positive/negative controls, blind data analysis, and detailed documentation of chemical batches (manufacturer, purity) . Share raw data via repositories like RADAR4Chem to enable independent verification .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAOFZEDHPRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393641 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-64-7 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.